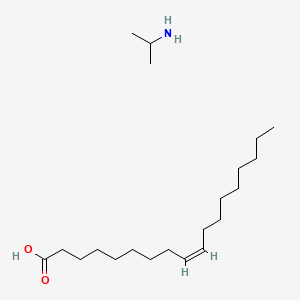

(Z)-octadec-9-enoic acid;propan-2-amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68650-93-1 |

|---|---|

Molecular Formula |

C21H43NO2 |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

(Z)-octadec-9-enoic acid;propan-2-amine |

InChI |

InChI=1S/C18H34O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3H,4H2,1-2H3/b10-9-; |

InChI Key |

LOTPPNZMKIOSBW-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(C)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Procedures for Fatty Acid Amine Salt Synthesis

The creation of fatty acid amine salts is fundamentally an acid-base reaction, a well-established process in industrial chemistry. These reactions are typically exothermic and result in the formation of a salt and water. wikipedia.org

General Principles of Fatty Acid Neutralization by Amines

Fatty acids, such as (Z)-octadec-9-enoic acid (oleic acid), are weak organic acids. nih.gov Amines, including propan-2-amine (isopropylamine), are chemical bases. wikipedia.org The neutralization reaction involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of the fatty acid to the lone pair of electrons on the nitrogen atom of the amine (-NH₂). This forms an ammonium (B1175870) cation and a carboxylate anion, which are ionically bonded to form the salt. google.com

The general reaction can be represented as: RCOOH + R'NH₂ → [R'NH₃]⁺[RCOO]⁻

This acid-base reaction is exothermic, meaning it releases heat. wikipedia.org The solubility of the resulting salt depends on the nature of the fatty acid and the amine. While long-chain fatty acids are generally insoluble in water, their neutralization into salts can increase their solubility or dispersibility in aqueous solutions. nih.govresearchgate.net

Formulation Approaches for Fatty Acid Amine Salts

The formulation of fatty acid amine salts is tailored to specific applications, leveraging their properties as cationic surfactants. wikipedia.org These compounds strongly adhere to surfaces through physical or chemical bonding. wikipedia.org One approach involves creating aqueous fluid compositions, where the fatty acid amine salt is dissolved in a brine solution, such as one containing sodium chloride or potassium chloride. chemistryviews.org

The self-assembly of fatty acids in the presence of amines is a key aspect of their formulation. researchgate.net By controlling parameters like the molar ratio of the acid to the amine, various structures such as micelles or vesicles can be formed. researchgate.net These colloidal structures are often very stable and are central to the application of these compounds as emulsifiers, dispersants, antistatic agents, and corrosion inhibitors. researchgate.netresearchgate.net

Novel Synthetic Routes and Precursor Chemistry

Beyond direct neutralization, novel synthetic pathways and the chemical modification of precursors offer alternative routes to aminated fatty acid derivatives. These methods include derivatization from related fatty acid esters and advanced biocatalytic approaches.

Derivatization from Methyl Ricinoleate (B1264116) for Aminated Octadecenoates

Methyl ricinoleate, the methyl ester of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), serves as a versatile renewable platform chemical for synthesizing various functional molecules. wikipedia.orgresearchgate.net Its structure is similar to methyl oleate (B1233923) but features a hydroxyl group on the 12th carbon. This hydroxyl group is a key site for chemical modification to introduce an amine functionality, thereby producing aminated octadecenoates.

One advanced method involves a multi-enzyme cascade reaction to convert ricinoleic acid into (Z)-12-aminooctadec-9-enoic acid. taylorandfrancis.com This biocatalytic process uses a long-chain alcohol dehydrogenase to first oxidize the hydroxyl group to a ketone, followed by a transaminase enzyme which replaces the keto group with an amine group. taylorandfrancis.com

A more direct chemical approach is the amidation of methyl ricinoleate with an amine, such as n-butylamine, to produce N-n-butyl-12-hydroxy-(9Z)-octadecenamide. google.com However, this reaction has been observed to be slow, with only partial conversion achieved even after extended reaction times. google.com

| Precursor | Reagent/Catalyst | Product | Method Type |

| Ricinoleic Acid | Long-chain alcohol dehydrogenase, Transaminase | (Z)-12-aminooctadec-9-enoic acid | Biocatalytic Cascade |

| Methyl Ricinoleate | n-Butylamine | N-n-butyl-12-hydroxy-(9Z)-octadecenamide | Chemical Amidation |

Biocatalytic Approaches in Chiral Amine Synthesis with Isopropylamine (B41738) as Amino Donor

Biocatalysis offers a highly selective and greener alternative for amine synthesis. researchgate.net Enzymes, particularly ω-transaminases (ω-TAs), are used for the asymmetric synthesis of chiral amines from pro-chiral ketones. taylorandfrancis.com Isopropylamine (IPA) is a frequently used and industrially relevant amino donor in these reactions. taylorandfrancis.com The enzyme transfers the amino group from isopropylamine to a ketone substrate, producing a chiral amine and acetone (B3395972) as a byproduct. taylorandfrancis.comgoogle.com

The reaction is reversible, which can limit the final product yield. taylorandfrancis.com To overcome this thermodynamic equilibrium, several strategies are employed:

Excess Amine Donor: Using a large excess of isopropylamine helps to shift the equilibrium towards the product side. taylorandfrancis.com

Byproduct Removal: The acetone byproduct can be removed from the reaction mixture, for instance by sparging or applying a vacuum, which also drives the reaction forward. google.com

Enzyme Cascades: Coupling the transaminase with other enzymes in a cascade can effectively shift the equilibrium. google.com

This biocatalytic approach has been successfully applied to produce (S)-methoxyisopropylamine from methoxyacetone (B41198) using isopropylamine, achieving high conversion rates and enantiomeric excess.

| Biocatalytic Strategy | Description | Advantage |

| Excess Amine Donor | Using a surplus of isopropylamine. | Simple method to shift reaction equilibrium. taylorandfrancis.com |

| Byproduct Removal | Removing acetone via vacuum or sparging. | Effectively pulls the reaction towards the product. google.com |

| Enzyme Cascades | Coupling the transaminase with other enzymes to consume byproducts or products. | Can create highly efficient one-pot syntheses. google.com |

Synthesis of Related Fatty Acid Amine Salts for Comparative Studies (e.g., Boric Acid Ammonium Oleate)

For comparative analysis, related fatty acid amine salts can be synthesized. An example is ammonium borate (B1201080) oleate, which incorporates boric acid, oleic acid, and ammonia (B1221849). The synthesis of such a complex salt involves the reaction of these three components.

Boric acid is a weak Lewis acid that can act as a catalyst in various organic reactions, including amidation. It can facilitate the direct reaction of carboxylic acids and amines to form amides under anhydrous conditions. The synthesis of boric acid itself can be achieved by reacting borax (B76245) (sodium borate) with a mineral acid like hydrochloric or sulfuric acid. Alternatively, reacting an inorganic ammonium salt like ammonium sulfate (B86663) with a soluble borate can produce both boric acid and ammonia.

The formation of ammonium borate oleate would thus involve the neutralization reactions between oleic acid (an organic acid), ammonia (a base), and boric acid (an inorganic acid).

Strategies for Chemical Modification and Functionalization

The chemical modification of (Z)-octadec-9-enoic acid;propan-2-amine opens avenues for creating new functionalized molecules. Key strategies include leveraging the amine group for reactions like amidation and condensation, which allow for the attachment of various molecular fragments, thereby altering the compound's physicochemical and biological properties.

Lipophilization of Phenolic Acids using Aminated Octadecenoates

Lipophilization is a chemical strategy used to increase the lipid solubility of compounds. This is particularly relevant for phenolic acids, which possess valuable antioxidant properties but are often limited in their application within fatty or oily systems due to their hydrophilic nature. nih.govmdpi.com By chemically modifying these phenolic compounds with lipophilic moieties, their solubility in nonpolar environments can be significantly enhanced. mdpi.comnih.gov

One effective approach to lipophilization involves the esterification of phenolic acids with fatty alcohols. nih.govmdpi.com This process attaches a long hydrocarbon chain to the phenolic acid, creating an amphiphilic molecule with improved solubility in lipids. mdpi.com The use of aminated octadecenoates, derived from (Z)-octadec-9-enoic acid, in this process can lead to the formation of novel lipophilic antioxidants. These derivatives have shown potential for better radical-scavenging capacities compared to some traditional antioxidants. researchgate.net The increased lipophilicity can also lead to higher metabolic stability and bioavailability. researchgate.net

The synthesis of these lipophilic derivatives can be achieved through both chemical and enzymatic methods. nih.gov Enzymatic processes, often utilizing lipases, are considered more environmentally friendly as they operate under milder conditions and can minimize side reactions. nih.gov

Table 1: Examples of Phenolic Acids and their Lipophilization Potential

| Phenolic Acid | Potential Lipophilic Derivative (via Aminated Octadecenoates) | Anticipated Improvement |

| Caffeic Acid | Caffeoyl-isopropylamino-octadecenoate | Enhanced solubility in oil-based formulations. mdpi.com |

| Ferulic Acid | Feruloyl-isopropylamino-octadecenoate | Increased antioxidant activity in lipid systems. nih.gov |

| Gallic Acid | Galloyl-isopropylamino-octadecenoate | Improved interaction with cell membranes. mdpi.com |

Schiff Base Analogues from Aminated Octadecenoates

Schiff bases, also known as imines, are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or a ketone. The amine functionality present in aminated octadecenoates provides a reactive site for the synthesis of novel Schiff base analogues. This reaction involves the formation of a carbon-nitrogen double bond (azomethine group), which is a key feature of Schiff bases. researchgate.net

The synthesis of these analogues can be carried out using various techniques, including microwave irradiation, which can be a rapid and efficient method. The resulting Schiff base ligands can then be used to form stable complexes with various metal ions. These metal complexes have been a subject of extensive study due to their potential biological, clinical, and pharmacological applications. The structural versatility of Schiff bases allows for the creation of a wide range of derivatives with different properties, influenced by the specific aldehyde or ketone used in the synthesis. mdpi.com

Table 2: Potential Schiff Base Analogues from Aminated Octadecenoates

| Amine Source | Aldehyde/Ketone Reactant | Potential Schiff Base Product |

| This compound | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene) derivative of aminated octadecenoate |

| This compound | Salicylaldehyde | N-(salicylidene) derivative of aminated octadecenoate |

| This compound | 2-Hydroxy-3-methoxybenzaldehyde | N-(2-hydroxy-3-methoxybenzylidene) derivative of aminated octadecenoate |

Structural Elucidation Techniques for Novel Derivatives

The characterization and structural confirmation of newly synthesized derivatives of this compound are crucial steps in the research and development process. A combination of spectroscopic techniques is typically employed to achieve a comprehensive understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules. nih.gov ¹H NMR provides detailed information about the chemical environment of protons, including the characteristic signals of olefinic protons in the unsaturated fatty acid chain, which typically appear in the 5.2–5.5 ppm region. nih.govresearchgate.net The formation of derivatives can be confirmed by the appearance of new signals or shifts in existing ones. For example, in the case of methyl oleate, a singlet peak around 3.6 ppm in the ¹H NMR spectrum confirms the formation of the ester. researchgate.net Two-dimensional NMR techniques, such as HSQC, can be used to identify ¹H-¹³C correlations, further aiding in the structural assignment. magritek.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. cetjournal.itcetjournal.it For instance, the formation of an ester can be confirmed by the appearance of a characteristic C=O stretching band. The identity of ring-opened epoxidized oleic acid has been validated using FTIR. cetjournal.itcetjournal.it

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. This information is vital for confirming the molecular formula of the new derivatives.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (such as C, H, N) in a compound, which is used to corroborate the proposed molecular formula. researchgate.netmdpi.com

Table 3: Spectroscopic Techniques and Their Applications in Structural Elucidation

| Spectroscopic Technique | Information Provided | Example Application for Derivatives of this compound |

| ¹H NMR | Chemical environment of protons, stereochemistry. nih.govresearchgate.net | Identification of olefinic and allylic protons in the fatty acid chain. magritek.com |

| ¹³C NMR | Carbon skeleton of the molecule. mdpi.com | Confirmation of the number and types of carbon atoms. |

| FTIR | Presence of functional groups. cetjournal.itcetjournal.it | Detection of C=N stretch in Schiff bases or C=O stretch in esters. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Determination of the exact mass of the synthesized derivative. |

| Elemental Analysis | Percentage composition of elements. researchgate.netmdpi.com | Confirmation of the empirical and molecular formula. |

Self Assembly and Supramolecular Chemistry

Fundamental Principles of Fatty Acid and Amine Self-Assembly

The self-assembly of fatty acids and amines in an aqueous environment is a phenomenon rooted in the amphiphilic nature of the fatty acid molecule. chemrxiv.org Fatty acids like oleic acid possess a hydrophilic carboxylic acid "head" and a long, hydrophobic hydrocarbon "tail." In the presence of an amine like isopropylamine (B41738), an acid-base reaction occurs, forming a catanionic salt. researchgate.net The amine acts as a counter-ion to the fatty acid. researchgate.netnih.gov

The primary driving force for self-assembly is the hydrophobic effect, where the hydrocarbon tails of the oleic acid molecules arrange themselves to minimize contact with water. nih.govrsc.org This leads to the formation of aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic heads, comprising the ionized carboxylate and ammonium (B1175870) groups, are exposed to the aqueous phase. researchgate.netjyoungpharm.org The dispersion of these aggregates is stabilized by a combination of electrostatic interactions and hydrogen bonding between the fatty acid and the protonated amine, which form ion pairs with distinct amphiphilic properties. researchgate.netmdpi.comnih.gov

Changes in the molar ratio directly influence the pH of the solution, which in turn alters the degree of ionization of the fatty acid's carboxylic head group. mdpi.com This balance between the protonated (oleic acid) and deprotonated (oleate) species is crucial, as it governs the interplay of intermolecular forces, thereby controlling the final self-assembled architecture. mdpi.comnih.gov

Table 1: Influence of Molar Ratio on Self-Assembled Structures in Fatty Acid-Amine Systems

| Molar Ratio (Amine:Fatty Acid) | Predominant Species | Likely Supramolecular Structure | Primary Driving Interaction |

|---|---|---|---|

| Low | High proportion of neutral fatty acid | Lamellar phases, vesicles | Hydrogen bonding, Hydrophobic effect |

| Intermediate | Coexistence of neutral and ionized fatty acid | Vesicles (Ufasomes) | Electrostatic interactions, Hydrogen bonding |

This table presents a generalized behavior for fatty acid-amine systems; specific transition points depend on the exact components, concentration, and temperature.

The architecture of the self-assembled structures is governed by a delicate balance of several non-covalent interactions. fortunejournals.comresearchgate.net These weak forces collectively provide the stability for the formation of complex and ordered supramolecular entities. amu.edu.pl

Electrostatic Interactions : These occur between the negatively charged carboxylate ion (oleate) and the positively charged ammonium ion from the protonated isopropylamine. researchgate.netrsc.orgnih.gov This attraction is fundamental to the formation of the initial ion pair.

Hydrogen Bonding : Hydrogen bonds can form between the carboxylic acid and carboxylate groups of adjacent fatty acid molecules, as well as between the amine and carboxyl groups. rsc.orgnih.gov This interaction significantly contributes to the stability and rigidity of the resulting aggregates. researchgate.net

Hydrophobic Interactions : This is the primary driving force for aggregation, causing the long hydrocarbon tails of the oleic acid to cluster together and away from water. rsc.org

Van der Waals Forces : These attractive forces exist between the closely packed hydrocarbon chains within the core of the assemblies, further stabilizing the structure. fortunejournals.comresearchgate.net

The synergy between these interactions determines the geometry and properties of the final supramolecular structure. mdpi.com

Formation of Colloidal and Ordered Structures

The interaction between (Z)-octadec-9-enoic acid and propan-2-amine in water leads to the spontaneous formation of various ordered colloidal structures. nih.gov The specific morphology is a function of the molar ratio, pH, temperature, and the inherent molecular geometry of the constituent molecules. rsc.orgmdpi.com

Under conditions where the fatty acid is predominantly in its ionized, anionic form (oleate), such as at higher pH values or high amine-to-acid molar ratios, the system favors the formation of micelles. rsc.orgnih.gov Micelles are spherical or ellipsoidal aggregates where the hydrophobic tails form a core, shielded from the water, while the hydrophilic head groups form a shell at the water interface. nih.gov The formation of these structures occurs above a certain threshold known as the critical micelle concentration (CMC). The size and shape of the micelles are influenced by the packing of the fatty acid-amine ion pairs. researchgate.net

When conditions allow for the coexistence of both protonated and deprotonated fatty acids, typically in a pH range of 7-9, the system can form vesicles. researchgate.netjyoungpharm.org These vesicles, when derived from unsaturated fatty acids like oleic acid, are termed ufasomes. wjpmr.comwjahr.com Ufasomes are closed bilayer structures that enclose an aqueous compartment. rsc.orgresearchgate.net The bilayer is composed of fatty acid molecules with their hydrophobic tails oriented toward the interior of the membrane and their hydrophilic carboxyl groups facing the aqueous environments on the inside and outside. jyoungpharm.org Depending on the preparation method and conditions, these can be unilamellar vesicles (a single bilayer) or multilamellar vesicles (composed of several concentric bilayers). nih.gov

In addition to common micelles and vesicles, fatty acid-amine systems can form more complex and highly ordered aggregates. By carefully controlling the molar ratios, it is possible to create structures such as nanodiscs and icosahedral assemblies. researchgate.netmdpi.com

Nanodiscs : These are flattened, disc-shaped fragments of a lipid bilayer. mdpi.com

Icosahedral Assemblies : These are faceted, polyhedral vesicles that represent a state of high structural order, driven by specific molecular packing requirements at precise molar ratios. researchgate.netmdpi.com

The formation of these advanced structures highlights the versatility of fatty acid-amine interactions in creating sophisticated supramolecular architectures.

Tunability and Responsiveness of Supramolecular Systems

A key feature of supramolecular systems is their ability to respond to external stimuli, allowing for the tuning of their properties. For systems involving (Z)-octadec-9-enoic acid and propan-2-amine, this responsiveness is anticipated to be prominent.

The stability of colloidal dispersions of isopropylammonium oleate (B1233923) would be critically dependent on the nature of the counter-ion (isopropylammonium) and the resulting molecular packing. The size and hydration shell of the isopropylammonium ion, in comparison to more commonly studied ions like sodium, would influence the electrostatic interactions and the effective headgroup area of the oleate.

The packing parameter (P) is a critical concept for predicting the geometry of self-assembled structures. It is defined as:

P = v / (a * l)

where:

v is the volume of the hydrophobic tail.

a is the effective area of the hydrophilic headgroup at the aggregate interface.

l is the length of the hydrophobic tail.

Different values of P predict different aggregate morphologies, as outlined in the table below.

| Packing Parameter (P) | Predicted Aggregate Morphology |

| P < 1/3 | Spherical Micelles |

| 1/3 < P < 1/2 | Cylindrical or Rod-like Micelles |

| 1/2 < P < 1 | Vesicles or Bilayers |

| P > 1 | Inverted Structures (in non-polar media) |

This table outlines the generally accepted relationship between the packing parameter and the resulting supramolecular structure.

Specific experimental determination of the packing parameter for isopropylammonium oleate is required to accurately predict its self-assembly behavior and, consequently, the stability of its colloidal dispersions.

The self-assembly of systems containing oleic acid is known to be highly sensitive to pH. This is due to the protonation/deprotonation equilibrium of the carboxylic acid headgroup. In the case of isopropylammonium oleate, the association between the oleate anion and the isopropylammonium cation would be subject to changes in the pH of the medium.

At alkaline pH, the carboxylic acid group of oleic acid is deprotonated, favoring the formation of the oleate salt and promoting the self-assembly into structures like micelles or vesicles. As the pH is lowered towards the pKa of oleic acid (around 5), protonation occurs, leading to the formation of neutral oleic acid molecules. This change in ionization state disrupts the electrostatic interactions and can lead to phase separation or the formation of different types of aggregates. The presence of isopropylamine, a weak base, would likely influence the pH range over which these transitions occur.

The expected pH-dependent behavior is summarized below:

| pH Range | Dominant Species | Expected Aggregation State |

| High pH (> pKa of Isopropylamine) | Oleate and free Isopropylamine | Micelles or vesicles |

| Neutral to Mildly Alkaline pH | Isopropylammonium Oleate salt | Stable self-assembled structures |

| Acidic pH (< pKa of Oleic Acid) | Oleic Acid (protonated) | Phase separation or different aggregates |

This table presents a hypothetical pH-response for the isopropylammonium oleate system based on the known behavior of oleic acid.

Detailed studies using techniques such as dynamic light scattering, microscopy, and spectroscopy would be necessary to fully characterize the pH-sensitivity of these specific assemblies.

The creation of highly ordered, two-dimensional assemblies on solid surfaces is a significant goal in nanotechnology. Fatty acids and their salts are known to form such ordered structures on various substrates, such as highly oriented pyrolytic graphite (B72142) (HOPG). The arrangement of these molecules is dictated by a combination of molecule-substrate and intermolecular interactions.

For isopropylammonium oleate, the cis-double bond in the oleic acid tail introduces a kink in the hydrocarbon chain, which plays a crucial role in the packing of the molecules. The ionic interaction between the oleate headgroup and the isopropylammonium counter-ion would also be a determining factor in the final two-dimensional structure. Achieving long-range order would depend on factors such as solvent, temperature, and substrate. Advanced surface characterization techniques, such as scanning tunneling microscopy (STM), would be required to visualize and understand the formation of any ordered monolayers of this specific compound.

Interactions with Biological Membranes and Macromolecules

Membrane Integration and Modulatory Effects

The incorporation of fatty acid salts like oleate (B1233923) into biological membranes initiates a cascade of biophysical changes, altering the fundamental properties of the lipid bilayer.

Mechanisms of Fatty Acid Salt Integration into Lipid Bilayers

The integration of fatty acid salts into lipid bilayers is primarily driven by their amphipathic nature. nih.gov These molecules possess a hydrophilic carboxylate head group and a long hydrophobic acyl chain. This dual characteristic allows them to efficiently insert into the membrane, with the hydrophobic tail embedding within the nonpolar core of the bilayer and the charged head group positioned at the aqueous interface. nih.gov The conical molecular shape of fatty acids facilitates this process, enabling them to disturb the existing lipid packing and membrane integrity. nih.gov This incorporation is a rapid process, as the amphipathic molecules readily partition from the aqueous phase into the lipid environment. researchgate.net

Influence on Membrane Fluidity and Permeability

The presence of (Z)-octadec-9-enoic acid, or oleic acid, within a lipid bilayer significantly influences its fluidity and permeability. The defining feature of oleic acid is the cis double bond in its hydrocarbon chain, which creates a rigid "kink". wikipedia.orgletstalkacademy.com This kink disrupts the tight, orderly packing of adjacent phospholipid tails, particularly saturated ones, increasing the space between lipid molecules. letstalkacademy.com Consequently, the membrane becomes more fluid and less rigid. wikipedia.orgletstalkacademy.com

This increase in fluidity has a direct impact on membrane permeability. The destabilization of the lipid bilayer and disruption of its barrier function are common effects of fatty acid incorporation. researchgate.net Membranes enriched with unsaturated fatty acids tend to be thinner, which may contribute to an increased permeability to ions and other small molecules. lipotype.com Studies on model liposomes have demonstrated that fatty acids can reduce the membrane's permeability barrier. nih.gov

Table 1: Effect of Fatty Acid Saturation on Membrane Properties

| Feature | Saturated Fatty Acids (e.g., Stearic Acid) | Unsaturated Fatty Acids (e.g., Oleic Acid) |

| Structure | Straight hydrocarbon chains letstalkacademy.com | Kinked chains due to double bonds letstalkacademy.com |

| Packing | Pack tightly together letstalkacademy.com | Prevent tight packing wikipedia.orgletstalkacademy.com |

| Membrane Fluidity | Decrease fluidity (more rigid) letstalkacademy.com | Increase fluidity (more flexible) wikipedia.orgletstalkacademy.com |

| Permeability | Lower permeability | Higher permeability lipotype.com |

Electrostatic Repulsion and Surface Activity in Phosphatidylcholine Membranes

When the oleate anion integrates into a zwitterionic or neutral membrane, such as one composed primarily of phosphatidylcholine, it imparts a net negative charge to the membrane surface. This introduction of charge alters the electrostatic potential at the membrane-water interface. nih.gov The deprotonated carboxylate head groups of the fatty acid adsorb at the bilayer/solution interface, creating a local increase in negative charge. rsc.org This can lead to electrostatic repulsion between adjacent lipid head groups and can influence the interactions of the membrane with ions, charged molecules, and proteins in the surrounding environment. The pKa of a fatty acid like oleic acid can vary significantly when it is incorporated into a lipid bilayer compared to when it is a monomer in solution, indicating a complex interplay of charge and environment at the membrane surface. frontiersin.org

Protein-Lipid Interactions

Lipids are not merely a passive solvent for membrane proteins but are active participants in their folding, organization, and function. The properties of lipids like oleate can have profound effects on the macromolecules embedded within the bilayer.

Role of Lipids in Membrane Protein Folding and Organization

The lipid composition of a membrane is a critical determinant in the proper folding and topological organization of membrane proteins. nih.gov Lipids govern the folding process, the final three-dimensional structure, and the subsequent organization of proteins and protein supercomplexes within the membrane. nih.gov The biophysical properties of the bilayer, such as fluidity, thickness, and surface charge, which are modulated by its lipid constituents, create an environment that influences how a protein folds and inserts. nih.govtaylorfrancis.com

Specific lipids can also play a more direct role, acting akin to molecular chaperones by transiently interacting with partially folded proteins to guide them to their correct conformation. nih.gov Furthermore, electrostatic interactions are known to modulate protein topology. nih.gov The presence of negatively charged lipids, such as the oleate anion, can alter the structure and stability of the folded state of a membrane protein. nih.gov

Detection and Characterization of Protein-Lipid Interactions in Vitro

A variety of in vitro techniques have been developed to detect and characterize the complex interactions between proteins and lipids. These methods are crucial for understanding the specificity and affinity of these interactions. nih.gov The use of model membrane systems, such as liposomes or proteoliposomes with well-defined lipid compositions, is a powerful tool in these studies. molbiolcell.orgbio-protocol.org

Several complementary assays are often employed to validate protein-lipid interactions: nih.gov

Lipid-Protein Overlay Assays: In this qualitative method, lipids are immobilized on a membrane, which is then incubated with a protein of interest. Bound proteins are subsequently detected, often using antibodies. nih.gov

Liposome Binding/Cosedimentation Assays: These assays involve incubating a protein with liposomes (vesicles) of a specific lipid composition. If the protein binds to the liposomes, it will co-sediment with them during centrifugation. nih.govmolbiolcell.org

Surface Plasmon Resonance (SPR): Considered a gold standard for quantitative analysis, SPR measures the affinity (e.g., Kd values) of a protein for lipids immobilized on a sensor chip in real-time. nih.gov

Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur upon the binding of a protein to lipids, providing thermodynamic data about the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structures of membrane-associated proteins and to investigate their dynamics and lipid-binding properties, often using membrane mimetic systems. nih.gov

Table 2: Overview of In Vitro Methods for Studying Protein-Lipid Interactions

| Method | Principle | Information Provided |

| Lipid-Protein Overlay | Protein binding to lipids spotted on a solid support. nih.gov | Qualitative binding specificity. nih.gov |

| Liposome Cosedimentation | Centrifugation of protein-liposome mixtures. molbiolcell.org | Assessment of protein-membrane binding. molbiolcell.org |

| Surface Plasmon Resonance (SPR) | Detection of changes in refractive index upon protein binding to a lipid surface. nih.gov | Quantitative affinity (Kd) and kinetics. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat released or absorbed during binding. nih.gov | Binding affinity, stoichiometry, and thermodynamics. nih.gov |

| NMR Spectroscopy | Analysis of nuclear spin properties in a magnetic field. nih.gov | 3D structure, protein dynamics, and binding interfaces. nih.gov |

Functional Implications of Oleate-Protein Interactions (e.g., AMP-activated Protein Kinase Activation)

Oleate, the carboxylate form of oleic acid, engages in significant interactions with various proteins, leading to profound functional consequences within the cell. A prime example of such an interaction is the activation of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. nih.govmdpi.com AMPK functions as a cellular fuel gauge, being activated during states of low energy (high AMP/ATP ratio) to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. nih.gov

High concentrations of oleate have been observed to activate AMPK. nih.gov This activation is a key part of how cells adapt to changes in fatty acid levels. Once activated by oleate or other signals, AMPK phosphorylates a cascade of downstream targets. For instance, it phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. mdpi.com This action reduces the concentration of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase I (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation and ATP production. nih.gov

Furthermore, AMPK activation can influence cholesterol synthesis by inhibiting HMG-CoA reductase (HMGCR). mdpi.com The functional implication of the oleate-AMPK interaction is a coordinated metabolic shift: it halts the synthesis and storage of lipids while simultaneously promoting their breakdown to generate energy, thus helping to maintain cellular metabolic balance. mdpi.comnih.gov This pathway is a critical mechanism by which cells respond to lipid availability.

| Protein | Function | Effect of AMPK Activation | Metabolic Outcome |

|---|---|---|---|

| AMP-activated Protein Kinase (AMPK) | Cellular energy sensor | Activated by high oleate levels | Initiates metabolic switch |

| Acetyl-CoA Carboxylase (ACC) | Rate-limiting enzyme in fatty acid synthesis | Inhibited (phosphorylated) | Decrease in fatty acid synthesis |

| Carnitine Palmitoyltransferase I (CPT1) | Regulates fatty acid entry into mitochondria | Activity increased (de-repressed) | Increase in fatty acid oxidation |

| HMG-CoA Reductase (HMGCR) | Rate-limiting enzyme in cholesterol synthesis | Inhibited | Decrease in cholesterol synthesis |

Biologically Relevant Processes

Cholesterol Absorption Mechanisms In Vitro and Membrane Interactions

Oleic acid plays a pivotal role in the intestinal absorption of cholesterol. While cholesterol is poorly soluble in aqueous environments, its absorption is facilitated by the formation of mixed micelles with bile salts and products of fat digestion, including monoglycerides (B3428702) and free fatty acids like oleic acid.

In vitro studies using rat jejunal mucosal sheets have demonstrated that the presence of oleic acid in bile salt micelles significantly enhances the rate of cholesterol uptake. nih.gov In solutions containing the bile salt taurodeoxycholate, the addition of oleic acid was shown to be as effective as monoolein (B16389) in increasing cholesterol influx, and a combination of the two had a synergistic effect, maximizing the absorption rate. nih.gov This suggests that oleic acid is not merely a passive component of the micelle but actively participates in the transfer of cholesterol across the cell membrane. nih.gov

The precise mechanism involves interactions with the plasma membrane of enterocytes. Oleic acid can influence the fluidity and structure of lipid bilayers. Research on model membranes has shown that oleic acid can interact with and extract endogenous lipid components, potentially creating more permeable domains within the membrane. researchgate.netsfu.ca This fluidizing effect could facilitate the passive diffusion of cholesterol from the mixed micelle into the enterocyte. The data strongly indicates a requirement for specific interactions between bile salts, fatty acids, and the cell membrane to achieve efficient cholesterol absorption. nih.gov

| Condition (in 10 mM Taurodeoxycholate Micelles) | Cholesterol Influx (nmoles/cm²/hour) |

|---|---|

| Cholesterol (0.25 mM) only | Insignificant |

| + Monoolein (5.4 mM) | 29 |

| + Oleic Acid (3 mM) | ~29 |

| + Monoolein (3 mM) and Oleic Acid (3 mM) | 42 |

Data adapted from an in vitro study on rat jejunal mucosal sheets. nih.gov

Fatty Acid Biosynthesis and its Role in Parasite Membrane Synthesis (e.g., Plasmodium falciparum)

The malaria parasite Plasmodium falciparum has a complex relationship with fatty acids, which are indispensable for its proliferation within human red blood cells, a stage characterized by rapid membrane biogenesis. nih.govcambridge.org Oleic acid is a particularly crucial component for the parasite. nih.gov P. falciparum meets its demand for this fatty acid through a dual approach: scavenging from the host environment and de novo synthesis/modification. nih.govcambridge.org

While the parasite can import fatty acids from human serum, it also possesses its own enzymatic machinery to produce oleic acid. cambridge.org A key enzyme is the parasite's own stearoyl-CoA desaturase (PfSCD), which converts stearic acid (C18:0) into oleic acid (C18:1). nih.govresearchgate.net Research has shown that the activity of this enzyme is highest during the schizont stage of the parasite's lifecycle, which is the period of most intense membrane synthesis required for the formation of new merozoites. nih.gov

The essentiality of this pathway is highlighted by the fact that inhibiting PfSCD with specific compounds leads to parasite death. nih.gov This lethal effect can be reversed by supplementing the culture medium with oleic acid, confirming that the production of this specific monounsaturated fatty acid is vital for the parasite's survival. nih.gov Although P. falciparum also has a type II fatty acid synthesis (FAS-II) pathway, it appears to be non-essential for the blood stages, further underscoring the importance of scavenging host lipids and the subsequent modification by enzymes like PfSCD for membrane construction. nih.govnih.gov

| Process | Key Finding | Significance |

|---|---|---|

| Oleic Acid Acquisition | Obtained via scavenging from host serum and synthesis from stearic acid. nih.govcambridge.org | Ensures a steady supply for membrane biogenesis. |

| Enzymatic Synthesis | The parasite enzyme stearoyl-CoA desaturase (PfSCD) converts stearic acid to oleic acid. nih.gov | Provides an internal source of a critical membrane component. |

| Timing of Synthesis | PfSCD activity is maximal during the schizont stage. nih.gov | Correlates with the high demand for membrane synthesis during parasite replication. |

| Essentiality | Inhibition of PfSCD is lethal to the parasite, an effect rescued by exogenous oleic acid. nih.gov | Demonstrates that oleic acid is indispensable for the parasite's intraerythrocytic survival. |

Environmental Dynamics and Biotransformation

Environmental Fate and Transport of Fatty Acid Amine Salts

The movement and distribution of fatty acid amine salts in the environment are governed by their interaction with soil, water, and air. The long hydrocarbon chain of the oleic acid component suggests a tendency to associate with particulate and organic matter rather than remaining dissolved in water.

The adsorption of the oleic acid component to soil is a key factor in its environmental mobility. Studies on various organic compounds show that soil properties such as pH and organic matter content are crucial to adsorption and desorption processes. nih.gov For instance, acidic soil tends to exhibit a greater adsorption rate for some organic contaminants than alkaline soil. nih.gov The presence of organic matter generally increases the adsorption of hydrophobic compounds. nih.gov

Research on the adsorption of oleic acid onto various surfaces demonstrates its strong affinity for adsorbents. This process is attractive for separation due to its simplicity and cost-effectiveness. researchgate.net While specific studies on (Z)-octadec-9-enoic acid;propan-2-amine are limited, the behavior of oleic acid provides significant insight. The adsorption process often involves both external diffusion and intraparticle diffusion within the adsorbent's structure. mdpi.com The efficiency of adsorption can be influenced by temperature, contact time, and the dosage of the adsorbent. mdpi.com

| Adsorbent | Adsorbate | Key Findings | Reference |

|---|---|---|---|

| Activated Carbon & Multi-wall Carbon Nanotube | Oleic Acid | Under similar conditions, the efficiency of oleic acid adsorption by carbon nanotubes was greater than that of activated carbon. Adsorption conformed to Temkin and Freundlich isotherm models. | researchgate.net |

| Iron Oxide Nanoparticles | Oleic Acid | Magnetic nanoparticles were effective in removing fatty acids from organic solutions and vegetable oils. Adsorption kinetics followed a pseudo-first-order model. | researchgate.net |

| Purified Natural Illite/Kaolinite Clay | Organic Matter (from industrial phosphoric acid) | Adsorption is influenced by temperature, contact time, and clay dosage. The process is endothermic below 60°C, and kinetics are best described by a pseudo-second-order model. | mdpi.com |

Long-chain fatty amines are generally characterized by low volatility and are not considered an inhalation hazard under ambient conditions. researchgate.net Consequently, this compound is expected to have a low vapor pressure, and significant volatilization from soil or water surfaces is unlikely. Its transport in the atmospheric phase is therefore considered a minor environmental pathway.

The potential for runoff and leaching is directly related to the compound's adsorption characteristics. Due to the strong sorption of the oleic acid component to soil and sediment particles, its mobility within the soil column and subsequent leaching into groundwater is expected to be limited. researchgate.net However, transport to water bodies can occur through surface runoff, where the compound is carried along with eroded soil particles to which it is adsorbed.

Degradation Pathways and Kinetics

The persistence of this compound in the environment is determined by its susceptibility to biological and chemical degradation processes. The primary routes of transformation are microbial degradation and, to a lesser extent, photodegradation.

The oleic acid portion of the salt is readily biodegradable by a wide range of microorganisms present in both soil and aquatic ecosystems. bas.bgnih.gov Microbial degradation is a critical process that controls the dissipation of many organic compounds in soil. mdpi.com Numerous bacterial and fungal species have been shown to metabolize oleic acid, transforming it into various other compounds. nih.gov

For example, Pseudomonas species are known to convert oleic acid into products like 10-hydroxy-8E-octadecenoic acid and 7,10-dihydroxy-8E-octadecenoic acid. researchgate.net The biotransformation process can involve hydroxylation, oxidation, and β-oxidation cycles. nih.govresearchgate.net The initial step often involves the catalytic action of enzymes like glyphosate (B1671968) oxidoreductase, which can break down complex organic molecules. nih.gov Studies have shown that bacteria from genera such as Pseudomonas, Nocardia, and Mycobacterium, as well as fungi like Saccharomyces cerevisiae, can effectively transform oleic acid. nih.gov In aquatic environments, the biodegradation of vegetable oils, which are rich in oleic acid, can be substantial, with mineralization rates exceeding 77% over 16 weeks. nih.gov

| Microorganism | Substrate | Biotransformation Product(s) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Oleic Acid | 10-hydroxyoctadecanoic acid | nih.gov |

| Nocardia aurantia | Oleic Acid | 10-oxo-octadecanoic acid | nih.gov |

| Mycobacterium fortuitum | Oleic Acid | 10-oxo-octadecanoic acid | nih.gov |

| Pseudomonas aeruginosa (strain PR3) | Oleic Acid | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | researchgate.net |

| Micrococcus luteus | Oleic Acid | 10-ketostearic acid, 4-ketolauric acid, γ-dodecalactone | nih.gov |

| Alternaria alternata | Oleic Acid | Mixture of metabolites | bas.bg |

Photodegradation, or the breakdown of molecules by light, can be another environmental degradation pathway for organic compounds. Oleic acid has been used as a model compound to investigate the photochemistry of unsaturated fatty acids in atmospheric aerosols. nih.gov Studies have shown that oleic acid droplets can undergo photodegradation when exposed to visible light, even in the absence of highly reactive species like ozone. nih.gov The process is initiated by the photoexcitation of oleic acid, which then decays into various volatile and nonvolatile products. nih.gov Research using titanium dioxide (TiO₂) as a photocatalyst has also confirmed the photodegradation of oleic acid upon exposure to UV light. researchgate.net However, in soil and aquatic systems, the importance of photodegradation relative to microbial degradation is likely to be limited, especially below the surface where light penetration is minimal.

Implications for Environmental Research

The study of this compound and similar fatty acid amine salts has several important implications for environmental research. These compounds can serve as models for understanding the environmental fate and effects of a broad class of amphiphilic substances that are released into the environment from various industrial and agricultural sources.

Given its use as an active ingredient in some herbicidal formulations, research into its environmental dynamics is crucial for assessing the ecological risks associated with its application. Understanding how factors like soil type, temperature, and pH affect its persistence and mobility can inform best practices for its use and mitigation of potential environmental impacts.

Furthermore, the oleic acid component is a naturally occurring fatty acid, and studying its biotransformation when paired with a synthetic amine can provide insights into the metabolic pathways that microorganisms employ to break down such hybrid molecules. This can contribute to the broader field of bioremediation, particularly for environments contaminated with surfactants and related compounds. Research on the biological activities of oleic acid and its derivatives has also pointed to potential applications in agricultural and medicinal fields, and understanding its environmental behavior is a necessary component of a comprehensive life-cycle assessment for any new applications.

Advanced Characterization and Computational Modeling

Spectroscopic and Microscopic Characterization of Assemblies

Experimental techniques provide critical data on the formation, structure, and dynamics of oleic acid-based self-assemblies. Methods like fluorescence microscopy reveal the morphology and environmental properties of vesicles, while X-ray diffraction and infrared spectroscopy elucidate the precise molecular packing and intermolecular interactions.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique for studying the microenvironment of vesicular membranes without being dependent on fluorophore concentration. nih.gov The fluorescence lifetime of a probe molecule is highly sensitive to its immediate surroundings, reporting on properties like local viscosity, polarity, and membrane compactness. researchgate.netyoutube.com This method is particularly well-suited to detecting lipid domains and phase heterogeneities within a bilayer, capable of resolving domains as small as ~10 nm². nih.gov

In studies of oleic acid/oleate (B1233923) vesicles, FLIM has been employed to investigate membrane properties and dynamics. researchgate.netresearchgate.net By staining the vesicles with hydrophobic dyes that preferentially locate within the hydrocarbon-like bilayer, researchers can analyze the rigidity and compactness of the local environment through lifetime distribution analysis. researchgate.net For instance, studies have demonstrated that the membranes of vesicles formed from fatty acid-modified protic ionic liquids are more dehydrated compared to simple oleic acid/oleate vesicles. researchgate.net

Furthermore, FLIM can be used to monitor dynamic processes. Time-scan FLIM measurements have been used to understand different events in vesicle fusion processes triggered by electrolytes. researchgate.net The technique has also been used to characterize the size distribution of vesicles and to confirm that a fluorophore is membrane-bound. researchgate.net By collecting FLIM images at multiple emission wavelengths, it is possible to correlate the lifetime distributions within a single vesicle to the ensemble average measurements from bulk solution, providing a comprehensive picture of the system's dynamics. researchgate.net

X-ray Diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy are indispensable tools for determining the structural organization of self-assembled systems at the molecular level. XRD provides information on the long-range order and lamellar spacing, while FTIR probes specific chemical bonds and intermolecular interactions, such as hydrogen bonding. nih.govrsc.org

Studies on the 1:1 complex of sodium oleate and oleic acid have utilized these techniques to characterize its unique structure. nih.gov XRD data revealed that the packing of the hydrocarbon chains in this acid-soap complex is different from that of either oleic acid or sodium oleate alone, forming a more stable orthorhombic subcell packing. nih.gov A key transition observed around 32°C was identified as the disintegration of the hydrogen-bonded carboxylate-carboxylic acid complex, followed by the separate formation of oleic acid and sodium oleate phases. nih.gov The solid-state phase transitions of pure oleic acid have also been investigated, using XRD to deduce the subcell structure for the carboxyl- and methyl-sided chains in different polymorphs. researchgate.net

FTIR spectroscopy provides direct evidence of the interactions governing self-assembly. In oleic acid/arginine systems, shifts in the characteristic absorption bands of carboxyl (-COOH) and carboxylate (-COO⁻) groups confirmed the formation of ion-pair compounds driven by electrostatic interactions, hydrogen bonding, and hydrophobicity. rsc.org Similarly, in sodium oleate-oleic acid complexes, frequency shifts and the disappearance of vibrations characteristic of carboxylic acid dimers support the arrangement of hydrogen-bonded pairs of acid and carboxylate groups into a distinct "head-group" structure. nih.gov

| Technique | System | Key Findings | Reference |

|---|---|---|---|

| FTIR | Sodium Oleate-Oleic Acid (1:1) | Frequency shifts confirm a unique hydrogen-bonded head-group structure between carboxylate and carboxylic acid. | nih.gov |

| XRD | Sodium Oleate-Oleic Acid (1:1) | Hydrocarbon chains exhibit a more stable packing (O subcell) compared to parent compounds. Lamellar structure disintegrates above 32°C. | nih.gov |

| FTIR | Oleic Acid-Arginine | Hypsochromic shifts in -COOH and -COO⁻ bands indicate hydrogen bonding and ion-pair formation. | rsc.org |

| XRD | Melt Crystallized Oleic Acid | Used to deduce subcell structures (orthorhombic and monoclinic) for different parts of the hydrocarbon chain during phase transitions. | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to view the behavior of oleic acid assemblies with atomistic or near-atomistic resolution. These simulations provide unparalleled detail on the structural dynamics, intermolecular forces, and thermodynamics that govern the formation and function of these systems.

Atomistic MD simulations have been successfully used to create and validate models of oleic acid/oleate bilayers, which are the fundamental structure of vesicles known as ufasomes. nih.govresearchgate.net In these simulations, bilayers with varying molar ratios of protonated oleic acid and deprotonated oleate are constructed and observed over tens of nanoseconds to ensure they reach a stable equilibrium. nih.govresearchgate.net

These models have yielded several key insights. nih.gov The area per lipid increases as the proportion of charged oleate grows, a result of electrostatic repulsion between the anionic headgroups. nih.govresearchgate.net The simulations also reveal a distinct separation between the headgroups, with the charged oleate carboxyl groups pulled further toward the aqueous phase than the neutral oleic acid groups. nih.govresearchgate.net Consequently, the water concentration is significantly higher (up to five times) at the depth of the oleate headgroups. nih.govresearchgate.net

Contrary to some hypotheses, the number of direct hydrogen bonds between oleic acid and oleate molecules within the bilayer is small; instead, stability is maintained by an extensive network of hydrogen bonds between the lipid headgroups and surrounding water molecules. nih.govresearchgate.net These simulated bilayers exhibit acyl chain order typical for a lipid membrane, but with a lateral diffusion rate an order of magnitude faster than a standard dioleoylphosphatidylcholine (DOPC) bilayer, indicating high fluidity. nih.gov

| Parameter | Value / Observation | Reference |

|---|---|---|

| Simulation Time | 40 ns | nih.govresearchgate.net |

| Oleate Concentration | 40 to 70 mol% | nih.gov |

| Area per Lipid | Increases with oleate mol% (from ~0.30 to 0.35 nm²) | nih.govresearchgate.net |

| Headgroup Separation (Oleic Acid vs. Oleate) | 0.392 nm in 1:1 mixture | nih.govresearchgate.net |

| Lateral Diffusion | ~10x faster than DOPC bilayers | nih.gov |

| Hydrogen Bonding | Extensive between lipids and water; minimal between lipid headgroups. | nih.govresearchgate.net |

MD simulations are a valuable tool for investigating the passive permeation of small molecules across lipid membranes and for understanding how the membrane's composition affects this process. qmul.ac.uknih.gov The insertion of molecules like oleic acid into a bilayer can induce structural changes that alter its barrier function. nih.gov

Simulations have shown that incorporating oleic acid into standard phosphatidylcholine bilayers leads to only small structural changes but causes an increase in the mobility of the lipid chains. nih.gov This enhanced fluidity is correlated with an increased permeability of the bilayer to hydrophobic molecules. nih.gov Coarse-grained MD simulations further show that the aggregation state of oleic acid itself—forming micelles, vesicles, or oil phases—is highly dependent on the protonation state of the headgroups, which in turn would dramatically alter membrane permeability. researchgate.netnih.gov

The methodologies for simulating permeation often involve calculating the free energy profile of a molecule as it transverses the membrane. qmul.ac.uknih.gov These simulations provide detailed information about the energy barriers a molecule must overcome to enter, cross, and exit the bilayer, allowing for the calculation of permeability coefficients that can be compared with experimental data. qmul.ac.uknih.gov

MD simulations can elucidate the behavior of oleic acid and related molecules at various interfaces, which is crucial for industrial applications. One area of study is the interaction of oleic acid films with surfaces. Simulations of a thin film of oleic acid on crystalline cellulose (B213188) have been used to characterize wetting and adhesion. acs.orgnih.gov These studies revealed that adhesion is stronger on cellulose planes with higher roughness and surface area, a phenomenon attributed to enhanced wetting and a greater number of directional hydrogen bonds between the oleic acid's carboxylic acid groups and the cellulose surface. acs.orgresearchgate.net

Another relevant application is in the petroleum industry, where wax precipitation can affect crude oil flow and foam stability. mdpi.comrepec.org MD simulations of wax-oil systems, which contain long-chain alkanes structurally similar to the tail of oleic acid, provide insight into foam mechanics. mdpi.comresearchgate.net These simulations established a gas-liquid interface model to analyze how wax crystals influence foam drainage and gas diffusion. mdpi.comrepec.org The results show that the formation of a wax crystal network within the foam structure impedes the flow of liquid in drainage channels and hinders the diffusion of gas between foam bubbles. mdpi.comrepec.org This dual effect stabilizes the foam and inhibits its bursting, clarifying the microscopic mechanism behind the increased stability of foams in waxy crude oils. mdpi.comrepec.org

Investigation of Protein Folding and Protein-Lipid Interactions

The interaction between (Z)-octadec-9-enoic acid (oleic acid) and proteins is a critical area of research, revealing that this fatty acid can significantly influence protein structure and function. Oleic acid is known to form complexes with proteins, often inducing a partially unfolded conformational state in the protein component. nih.gov This process is not merely a simple binding event but can lead to the formation of novel macromolecular complexes with distinct biological activities. nih.govhamletpharma.com

A prominent example is the formation of the HAMLET (Human α-lactalbumin Made Lethal to Tumour cells) complex, which occurs when oleic acid binds to a partially unfolded apo-α-lactalbumin. nih.govhamletpharma.com The formation of such cytotoxic complexes is not limited to α-lactalbumin; a number of different proteins have been shown to form similar structures with oleic acid, suggesting it may be a more generic feature of polypeptide chains. nih.gov Within these complexes, the protein component is thought to act as a transport vehicle for the oleic acid, delivering it to cells and maintaining it in a soluble form. nih.gov Studies have shown that unsaturated C18 fatty acids in the cis conformation, like oleic acid, readily form stable complexes with apo α-lactalbumin. hamletpharma.com

Molecular dynamics (MD) simulations have provided residue-specific insights into these interactions. For instance, simulations of bovine α-lactalbumin (BLA) with oleic acid have been used to characterize the folding state of the resulting complex. nih.gov Research on other proteins, such as Calprotectin, a heterodimeric protein complex involved in inflammation, has shown that binding with oleic acid can induce structural changes in the protein's subunits. plos.org The binding of oleic acid to Calprotectin was found to cause instability in the S100A8/S9 subunits, which could be significant for its biological role in inflammatory processes. plos.org These findings highlight that the interaction is not passive, but actively alters the protein's structural and, consequently, functional properties. plos.org

The dynamic nature of these interactions is a key feature. Studies on adipocyte lipid-binding protein have revealed that the presence of the double bond in oleic acid, compared to its saturated counterpart stearic acid, leads to a greater number of conformational transitions and increased fluctuation within the binding pocket. nih.gov This suggests that the acyl chain's structure, particularly its degree of unsaturation, is a more significant determinant of the dynamic behavior within the binding pocket than electrostatic forces alone. nih.gov

Table 1: Research Findings on Oleic Acid-Protein Interactions

| Protein Studied | Research Method | Key Findings | Reference(s) |

|---|---|---|---|

| α-lactalbumin | Complex formation assays, Spectroscopy | Forms a cytotoxic complex (HAMLET) with oleic acid, inducing a partially unfolded protein state. The protein acts as a carrier for the fatty acid. | nih.govhamletpharma.com |

| Calprotectin (S100A8/A9) | Molecular Docking, Molecular Dynamics (MD) Simulation | Oleic acid binding induces structural changes and instability in the S100A8/S9 subunits. Electrostatic energy is a major contributor to the interaction. | plos.org |

| Adipocyte Lipid-Binding Protein | Molecular Dynamics (MD) Simulation | The unsaturated bond in oleic acid dictates its dynamic behavior, causing more significant fluctuations within the binding pocket compared to saturated fatty acids. | nih.gov |

| Myoglobin (B1173299) | Molecular Docking, Molecular Dynamics (MD) Simulation | Oleic acid binds in a hydrophobic cleft near the heme region, adopting a "U" shape. The carboxyl head group interacts with Lys45 and Lys63 via hydrogen bonds. | nih.gov |

| Bovine α-lactalbumin (BLA) | Tryptophan Fluorescence, Molecular Dynamics (MD) Simulation | Characterized the folding state of the BLA-Oleic Acid complex and identified specific amino acid residues determining membrane interactions. | nih.gov |

In Silico Approaches for Predicting Molecular Interactions

Computational, or in silico, methods are indispensable tools for elucidating the molecular details of interactions between (Z)-octadec-9-enoic acid and proteins at an atomistic level. nih.gov These approaches allow researchers to model and simulate these complex systems, providing insights that are often difficult to obtain through experimental techniques alone. nih.govnih.gov

Molecular dynamics (MD) simulation is a cornerstone technique in this field. nih.gov MD simulations calculate the motion of atoms over time, allowing for the observation of dynamic processes such as ligand binding, conformational changes in proteins, and the stability of protein-lipid complexes. plos.orgnih.gov For example, extended MD simulations have been used to optimize the docked conformations of oleic acid with myoglobin, revealing that the carboxyl group of the fatty acid forms stable hydrogen bonds with lysine (B10760008) residues within the protein's hydrophobic groove. nih.gov Similarly, MD simulations have been performed on various fatty acid-binding proteins (FABPs) to understand the effects of acyl chain unsaturation and electrostatics on ligand stabilization and protein dynamics. nih.gov These simulations can reveal crucial information, such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which quantify the stability of the complex and the flexibility of protein residues upon ligand binding, respectively. plos.orgplos.org

Molecular docking is another frequently used in silico method. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org Software like AutoDock is often used to generate initial conformations of the oleic acid-protein complex, which can then be refined using MD simulations. plos.orgnih.gov This hybrid approach was employed to study the interaction between oleic acid and Calprotectin, where docking identified the best binding conformation, which was subsequently used as the starting point for a 100 ns MD simulation to evaluate the complex's stability. plos.org

Table 2: In Silico Methods for Studying Oleic Acid-Protein Interactions

| Computational Method | Application/Purpose | Example(s) | Reference(s) |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of molecular systems to study complex stability, conformational changes, and interaction dynamics. | Studying oleic acid binding to myoglobin, adipocyte lipid-binding protein, and Calprotectin; Characterizing lipid-protein interactions in explicit membrane environments. | nih.govplos.orgnih.govnih.govnih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein. Often used to generate initial complex structures for MD simulations. | Generating initial conformations of oleic acid bound to myoglobin and Calprotectin using AutoDock. | plos.orgnih.gov |

| Free Energy Calculations | Quantifies the stability of molecular aggregates and binding affinities. Methods include umbrella sampling and λ-Dynamics. | Determining the stability of oleic acid monomers in aggregates; Predicting relative binding affinities of modified ligands. | nih.govnih.govacs.org |

| AI-Based Prediction | Utilizes artificial intelligence and deep learning to predict protein-ligand interaction structures with high accuracy. | Using AlphaFold3 to generate and evaluate oleic acid-docked Fatty Acid-Binding Protein (FABP) structures. | biorxiv.org |

| Reactive Force Field (ReaxFF) MD | An MD method capable of modeling chemical bond formation and breaking to simulate chemical reactions. | Investigating the acid-catalyzed deoxygenation of oleic acid on zeolite catalysts. | biofueljournal.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| (Z)-octadec-9-enoic acid;propan-2-amine |

| (Z)-octadec-9-enoic acid |

| Oleic acid |

| Propan-2-amine |

| Isopropylamine (B41738) |

| Oleate |

| α-lactalbumin |

| Calprotectin |

| Stearic acid |

| Myoglobin |

| Lysine |

Emerging Research Directions and Academic Applications

Supramolecular Catalysis and Self-Assembled Catalytic Systems

The formation of the salt between oleic acid and an amine like diethylenetriamine (B155796) can be finely controlled by pH, leading to the evolution of various self-assembled structures such as vesicles, bilayers, and nanofibers. rsc.org This principle of controlled self-assembly, driven by a combination of electrostatic interactions and hydrogen bonds, is central to the development of supramolecular catalytic systems.

By manipulating environmental conditions, the oleic acid-isopropylamine salt can form micelles or vesicles in solution. These nanostructures can act as microreactors, encapsulating reactants and creating a localized environment that can accelerate reaction rates or influence reaction pathways, similar to enzyme catalysis. nih.gov The interface between the hydrophobic core and the hydrophilic exterior of these assemblies provides a unique environment for catalytic processes that would be inefficient in a bulk solution. Research in this area focuses on designing these self-assembled systems to orient reactants optimally and stabilize transition states, thereby creating highly specific and efficient catalytic systems.

Advanced Materials Science Applications

The reversible, non-covalent interactions inherent in the oleic acid-isopropylamine salt are being explored for the creation of advanced "smart" materials capable of responding to external stimuli.

Supramolecular polymers derive their structural integrity from non-covalent bonds, such as hydrogen bonds and ionic interactions. sci-hub.box These dynamic and reversible linkages allow the material to repair itself after damage. An oleic acid-based elastomer has demonstrated reprocessable and self-healable properties, underscoring the utility of this fatty acid as a foundational component for dynamic polymers. nih.gov

In a polymer network cross-linked by the ionic interaction between oleate (B1233923) and isopropylammonium ions, the bonds can break and reform. When a fracture occurs, the mobility of the polymer chains allows the dissociated ionic pairs to find new partners across the damaged interface, restoring the material's integrity. This process can be facilitated by a modest input of energy, such as heat, to increase chain mobility.

Table 1: Hypothetical Properties of an Oleate-Based Self-Healing Material

| Property | Description | Potential Advantage |

|---|---|---|

| Healing Mechanism | Reversible ionic bond dissociation/re-association | Can heal multiple times without significant degradation of properties. |

| Monomer Source | (Z)-octadec-9-enoic acid (Oleic Acid) | Bio-based and readily available, enhancing sustainability. nih.gov |

| Cross-linking Agent | Propan-2-amine (Isopropylamine) | Forms a specific, directional ionic bond with the oleate carboxyl group. |

| Healing Condition | Room temperature or mild heating | Low energy input required for repair, making it practical for various applications. |

| Material State | Elastomeric or soft plastic | Flexible and adaptable for applications in soft robotics, coatings, and reusable adhesives. nih.gov |

Oleic acid is extensively used as a surface ligand to passivate and stabilize inorganic nanocrystals, such as semiconductor quantum dots (QDs). illinois.eduresearchgate.net The oleate anion, formed from the salt, binds to the surface of materials like Cadmium Selenide (CdSe) or Tin (IV) oxide (SnO₂), preventing aggregation and passivating surface defects. illinois.edursc.org This surface modification is critical for achieving high photoluminescence quantum yields (PLQYs), as it eliminates non-radiative recombination pathways for electron-hole pairs. nih.gov

The use of oleic acid as a capping agent allows for the synthesis of highly monodispersed QDs with tunable emission wavelengths. illinois.eduresearchgate.net The isopropylamine (B41738) component of the salt can act as a proton scavenger during the reaction of oleic acid with metal oxide precursors, facilitating the formation of the metal-oleate bond on the nanoparticle surface. The quality of this surface passivation directly impacts the optical properties and stability of the resulting materials. nih.gov

Table 2: Effect of Oleic Acid Surface Modification on Nanocrystal Properties

| Nanocrystal Material | Role of Oleic Acid | Observed Effect on Properties | Reference |

|---|---|---|---|

| CdTeSe / CdTeS | Stabilizer and surface passivating agent | Extends emission to near-IR; improves quantum efficiency and stability. | illinois.edu |

| SnO₂ | Capping agent | Modifies electronic structure to generate blue emission; reduces photocatalytic activity. | rsc.org |

| PbS | Capping agent | Controls quantum dot growth and enables size tuning. | rsc.org |

| All-Inorganic NCs | Original organic ligand (prior to exchange) | High initial PLQYs (up to 97%) are preserved by subsequent inorganic passivation. | nih.gov |

Biological Research Tool Development

The structural similarity of oleic acid to lipids found in biological membranes makes it an ideal scaffold for developing tools to investigate complex biological processes.

Specific interactions between proteins and lipids are fundamental to cellular signaling, membrane trafficking, and protein function. nih.govnih.gov Oleic acid itself has been identified as an endogenous ligand for proteins such as the G-protein-coupled receptor GPR3 and can modulate the structure of protein complexes like Calprotectin. nih.govplos.org

The (Z)-octadec-9-enoic acid;propan-2-amine salt can be employed as a functionalized lipid analog for in-vitro studies. The salt form can improve the solubility and handling of oleic acid in aqueous buffers used for biochemical and biophysical assays. This allows researchers to more easily study how oleic acid binding affects protein conformation, stability, and function, providing insights into metabolic and inflammatory diseases. plos.org

The discovery of proteins that bind to specific lipids is crucial for understanding cellular pathways and identifying new drug targets. High-throughput screening assays are essential for this process. A probe based on the oleic acid-isopropylamine scaffold could be developed for this purpose.

For such an assay, the oleic acid molecule could be tagged with a fluorescent or radioactive label. The isopropylamine salt form would ensure its solubility and availability in the aqueous environment of a multi-well plate assay. nih.gov The assay would involve incubating the labeled probe with a library of proteins and detecting binding events, for example, through fluorescence polarization or scintillation counting. This would enable the rapid and efficient identification of novel fatty acid-binding proteins.

Table 3: Conceptual Design for a Rapid Screening Assay

| Assay Component | Description | Purpose |

|---|---|---|

| Probe | Fluorescently-labeled this compound | To generate a detectable signal upon binding to a target protein. |

| Target | Library of purified proteins or cell lysates | To identify which proteins interact with the oleic acid probe. |

| Assay Buffer | Aqueous, physiological pH buffer | The salt form of the probe enhances solubility and stability in this medium. |

| Detection Method | Fluorescence Polarization (FP) or similar technology | A change in FP signal indicates a binding event between the small probe and a large protein. |

| Format | High-throughput (384- or 1536-well plates) | Allows for the rapid screening of thousands of potential interactions. |

Oil and Gas Industry Applications of Acidic Chemical Compositions

In the oil and gas industry, the reaction products of fatty acids like oleic acid with amines find extensive use in various acidic chemical compositions. These compositions are critical for maintaining operational efficiency and the integrity of infrastructure. The salt formed from (Z)-octadec-9-enoic acid and propan-2-amine is particularly relevant in applications such as corrosion inhibition and as an additive in drilling fluids.

Corrosion Inhibition: The formation of a protective film on metal surfaces is a primary mechanism by which oleic acid-amine salts inhibit corrosion. ijcsi.pro These compounds are effective in preventing the corrosion of tin-plated steel and other metals used in infrastructure. google.com Specifically, isopropylamine salts of N-acyl sarcosines, where the acyl group can be derived from oleic acid, have been identified as effective corrosion inhibitors in aerosol formulations. google.com The amine component, such as isopropylamine, can offer vapor phase corrosion protection due to its volatility, while the fatty acid component provides a persistent, protective film in the liquid phase. google.com

Drilling Fluid Additives: this compound and similar compounds serve multiple functions in drilling fluids. They can act as:

Shale Swelling Inhibitors: Ammonium (B1175870) oleic acid salts have been shown to effectively inhibit the hydration and swelling of shale, which is a significant operational challenge in drilling. researchgate.net

Lubricants: Blends of fatty acid polyamine salts and fatty acid esters exhibit synergistic lubricity in water-based drilling muds, reducing friction between the drill string and the borehole. google.compatsnap.com

Emulsifiers and Stabilizers: In invert emulsion drilling fluids, oleophilic basic amine compounds can react in-situ with carboxylic acids to form stabilizing and emulsifying agents. google.com

Table 2: Applications of Oleic Acid-Amine Derivatives in the Oil and Gas Industry

| Application | Function | Mechanism of Action |

| Corrosion Inhibition | Forms a protective film on metal surfaces. | Adsorption of the fatty acid-amine salt onto the metal, creating a barrier to corrosive agents. ijcsi.progoogle.com |

| Drilling Fluid Lubricant | Reduces friction. | The compound provides a lubricating interface on drilling equipment surfaces. google.compatsnap.com |

| Shale Swelling Inhibitor | Prevents shale hydration and dispersion. | The salt interacts with clay surfaces, reducing their tendency to absorb water and swell. researchgate.net |

| Emulsifier/Stabilizer | Stabilizes oil-in-water or water-in-oil emulsions. | In-situ formation of surface-active salts at the oil-water interface. google.com |

This table summarizes the key applications and mechanisms based on industry patents and research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.